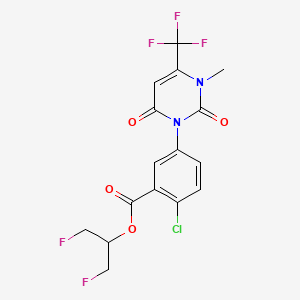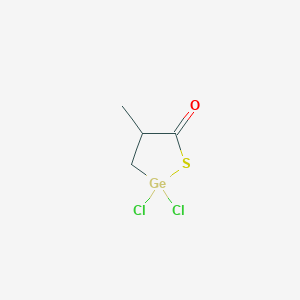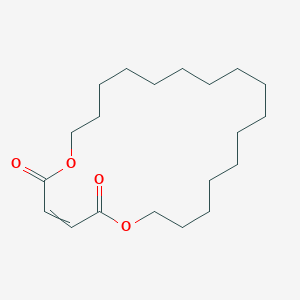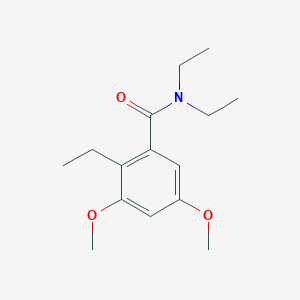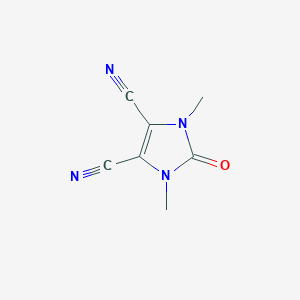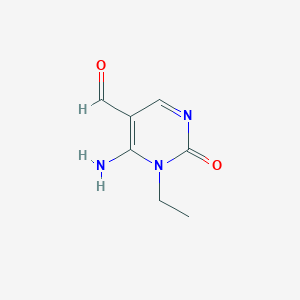
Copper--ruthenium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–ruthenium (1/3) is a mixed-metal compound that combines the properties of copper and ruthenium. This compound is of significant interest due to its unique catalytic properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of copper and ruthenium in a specific ratio allows for enhanced performance in catalytic reactions, making it a valuable material for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper–ruthenium (1/3) can be synthesized through various methods, including mechanochemical synthesis and solution-based techniques. One common method involves the mechanochemical synthesis of metal-organic frameworks (MOFs) that incorporate both copper and ruthenium. For example, the mixed-metal copper–ruthenium MOF HKUST-1 can be synthesized using a mechanochemical method, which involves grinding copper and ruthenium precursors with benzene-1,3,5-tricarboxylate (BTC) in the presence of a small amount of solvent . This method allows for the rapid and scalable production of the compound.
Industrial Production Methods
In industrial settings, the production of copper–ruthenium (1/3) may involve more scalable techniques such as chemical vapor deposition (CVD) or electrodeposition. These methods allow for the controlled deposition of copper and ruthenium onto substrates, enabling the production of thin films or coatings with precise compositions and properties.
Analyse Des Réactions Chimiques
Types of Reactions
Copper–ruthenium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of the copper and ruthenium atoms within the compound.
Common Reagents and Conditions
Oxidation Reactions: Copper–ruthenium (1/3) can participate in oxidation reactions, often using oxidizing agents such as hydrogen peroxide or oxygen. These reactions typically occur under mild conditions and can lead to the formation of oxides or other oxidized products.
Reduction Reactions: The compound can also undergo reduction reactions, where reducing agents such as hydrogen gas or sodium borohydride are used to convert the metal centers to lower oxidation states.
Substitution Reactions: In substitution reactions, ligands or other groups attached to the copper or ruthenium atoms can be replaced by other species. These reactions often require specific conditions, such as the presence of a catalyst or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce copper oxide or ruthenium oxide, while reduction reactions can yield metallic copper or ruthenium.
Applications De Recherche Scientifique
Copper–ruthenium (1/3) has a wide range of applications in scientific research:
Chemistry: In chemistry, the compound is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions.
Biology: In biological research, copper–ruthenium (1/3) can be used in studies involving metalloproteins or as a probe for investigating metal ion interactions in biological systems.
Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents or diagnostic tools. Its ability to catalyze specific reactions can be harnessed for drug development or imaging techniques.
Industry: In industrial applications, copper–ruthenium (1/3) is used in the production of advanced materials, such as coatings or thin films, that require precise control over their composition and properties.
Mécanisme D'action
The mechanism by which copper–ruthenium (1/3) exerts its effects is primarily related to its catalytic properties. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. The copper and ruthenium atoms within the compound can undergo changes in their oxidation states, allowing them to participate in redox reactions and other catalytic processes. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
Copper–ruthenium (1/3) can be compared with other similar compounds, such as:
Copper–ruthenium (1/1): This compound has a different ratio of copper to ruthenium, which can affect its catalytic properties and applications.
Copper–ruthenium (2/1): Another variant with a different metal ratio, offering distinct catalytic behaviors.
Copper–platinum: A mixed-metal compound that combines copper with platinum, often used in similar catalytic applications but with different performance characteristics.
Ruthenium–platinum: This compound combines ruthenium with platinum and is known for its high catalytic activity, particularly in hydrogen evolution reactions.
The uniqueness of copper–ruthenium (1/3) lies in its specific ratio of copper to ruthenium, which provides a balance of catalytic properties that can be tailored for specific applications. Its lower ruthenium content compared to other ruthenium-based catalysts makes it a cost-effective alternative while maintaining high catalytic performance .
Propriétés
Numéro CAS |
157650-34-5 |
|---|---|
Formule moléculaire |
CuRu3 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
copper;ruthenium |
InChI |
InChI=1S/Cu.3Ru |
Clé InChI |
OUFLLVQXSGGKOV-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Ru].[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


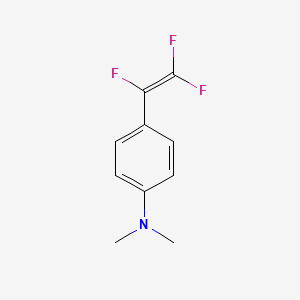
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
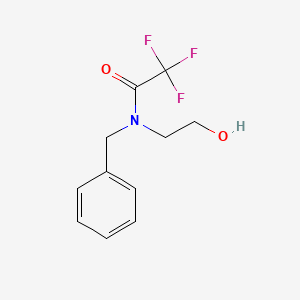
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
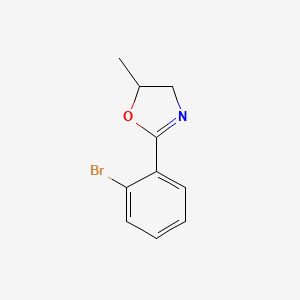

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
